molecular formula C13H17N3 B2891150 N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine CAS No. 1006336-89-5

N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine

Cat. No. B2891150
CAS RN: 1006336-89-5
M. Wt: 215.3
InChI Key: XSCIKDBVIWSHPH-UHFFFAOYSA-N
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Description

“N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine” is a compound that contains a pyrazole ring. Pyrazole is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The compound is likely to be a solid or liquid .


Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Substituted pyrazoles are prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of “N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine” is likely to be similar to that of pyrazole, which is characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Chemical Reactions Analysis

Pyrazoles are synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . They can also react with potassium borohydride to form a class of ligands known as scorpionate .


Physical And Chemical Properties Analysis

The compound is likely to be a solid or liquid . Its molecular weight is approximately 125.17 .

Safety And Hazards

The compound may pose certain hazards. For instance, it may be harmful if swallowed (H302) and may cause serious eye damage (H318) .

properties

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-2-16-11-13(10-15-16)9-14-8-12-6-4-3-5-7-12/h3-7,10-11,14H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCIKDBVIWSHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CNCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(1-ethyl-1H-pyrazol-4-yl)methanamine

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